Ethyl (4-amino-3-nitrophenyl)carbamate
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Overview
Description
Ethyl (4-amino-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of an ethyl group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety.
Mechanism of Action
Target of Action
Ethyl (4-amino-3-nitrophenyl)carbamate, like other carbamates, is designed to interact with its targets through its carbamate moiety . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions .
Mode of Action
The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates play a significant role in various metabolic pathways. For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine . Astonishingly, a carbamate enzyme, ribulose-1,5-diphosphate carboxylase/oxygenase, fixes CO2 as phosphoglycerate in the Calvin cycle, nurturing the entire living world .
Pharmacokinetics
The pharmacokinetic properties of carbamates, including this compound, are influenced by their chemical stability and capability to permeate cell membranes . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its specific targets and the nature of its interactions with these targets. The carbamate moiety is a key structural motif in many approved drugs and prodrugs, and its interactions can lead to a variety of therapeutic effects .
Biochemical Analysis
Biochemical Properties
The carbamate functionality in Ethyl (4-amino-3-nitrophenyl)carbamate allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . The carbamate functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Cellular Effects
They have also shown strong antioxidant activity .
Molecular Mechanism
Carbamates are known to interact with biomolecules and can influence enzyme activity . They can also cause changes in gene expression .
Temporal Effects in Laboratory Settings
Carbamates are known for their chemical stability , suggesting that this compound may also exhibit stability over time.
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Carbamates are involved in a wide spectrum of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-amino-3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . This reaction typically requires constant stirring for 1 to 2 hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve a three-component coupling reaction. This method includes the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This approach offers mild reaction conditions, short reaction times, and avoids overalkylation of the carbamate .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-amino-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: Ethyl (4-amino-3-aminophenyl)carbamate.
Oxidation: Ethyl (4-nitroso-3-nitrophenyl)carbamate.
Substitution: Various substituted carbamates depending on the alkyl or aryl halide used.
Scientific Research Applications
Ethyl (4-amino-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug design and medicinal chemistry due to its carbamate structure.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes.
Comparison with Similar Compounds
Ethyl (4-amino-3-nitrophenyl)carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-amino-2-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position.
Ethyl (4-amino-3-methylphenyl)carbamate: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(4-amino-3-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWBOYNDKAKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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